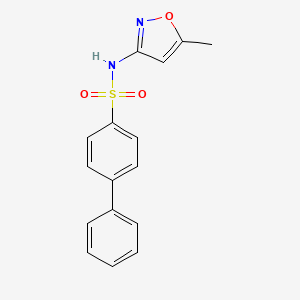

N-(5-甲基-3-异恶唑基)-4-联苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide is a compound of significant interest in various fields of chemistry and medicine due to its structural uniqueness and potential applications. Its derivatives have been explored for their potential in modulating biological targets, demonstrating the compound's versatility and importance in scientific research.

Synthesis Analysis

The synthesis of derivatives of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide involves multiple steps, including the reaction of 4,4-biphenyl-disulfonyl chloride with aromatic or heterocyclic sulfonamides. This process leads to the formation of bis-sulfonamides, which have been tested as inhibitors of carbonic anhydrase among other biological activities, showcasing the compound's utility in developing therapeutic agents (Morsy et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide derivatives, as conducted through techniques like X-ray diffraction, NMR, and computational studies, reveals the compound's complex geometry. For example, the crystal structure of a related Schiff base has been determined, highlighting the compound's structural features and interaction potential (Subashini et al., 2009).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including N-alkylation, which affects their receptor binding profiles and biological activities. These modifications can lead to the discovery of potent and selective receptor antagonists, illustrating the compound's adaptability in medicinal chemistry (Canale et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide derivatives are crucial for their application in drug formulation and development. These properties are influenced by the compound's molecular structure and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N-(5-methyl-3-isoxazolyl)-4-biphenylsulfonamide derivatives, are essential for their functionality as potential therapeutic agents. Studies on these compounds have highlighted their inhibitory activity against various enzymes, indicating their potential for drug development (Morsy et al., 2009).

科学研究应用

抗菌和抗微生物应用

磺酰胺类药物,包括N-(5-甲基-3-异恶唑基)-4-联苯磺酰胺等化合物,因其抗菌特性而受到认可,使其在治疗细菌感染方面具有重要意义 (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012)。这些化合物属于磺酰胺类,已在各种临床环境中得到应用,并为针对广泛细菌感染的新型抗菌剂的开发铺平了道路。

癌症研究

最近的专利和研究探索了磺酰胺类抑制剂的用途,包括类似于 N-(5-甲基-3-异恶唑基)-4-联苯磺酰胺的结构,作为潜在的抗癌剂。这些化合物因其抑制与癌症进展相关的各种酶和途径的能力而受到研究,为新型癌症疗法提供了一条有希望的途径 (Supuran, 2017)。

环境影响和生物修复

磺酰胺类抗生素,包括 N-(5-甲基-3-异恶唑基)-4-联苯磺酰胺的衍生物,已被确认为环境中的持久性污染物。研究重点在于了解它们对微生物群落的影响,并探索能够降解这些化合物的细菌。这条研究途径对于制定减轻磺酰胺类药物在环境中存在的策略和对抗生素耐药性的传播至关重要 (Deng, Li, & Zhang, 2018)。

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-12-11-16(17-21-12)18-22(19,20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPIODWIUZCWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-4-sulfonic acid (5-methyl-isoxazol-3-yl)-amide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)